4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one -

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one

Catalog Number: EVT-5462866
CAS Number:
Molecular Formula: C20H29FN6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-2-methyl-4H-benzo[1,4]oxazine-3-one mesylate

Compound Description: 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-2-methyl-4H-benzo[1,4]oxazine-3-one mesylate is a phenylpiperazine derivative that acts as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor. [] It exhibits favorable pharmacokinetic properties and high CNS penetration, making it a potential candidate for treating psychiatric disorders. []

Relevance: This compound shares a structural similarity with 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one through the presence of a piperazine ring linked to an aromatic system through an alkyl chain. Both compounds also feature a heterocyclic moiety linked to the piperazine ring. These common structural elements suggest potential overlap in their pharmacological profiles and target interactions. [, ]

Reference:1. 7.

3,5-dihydro-5-(1-methylethylidene)-2-propyl-3-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-imidazol-4-one

Compound Description: This compound is a potent angiotensin II receptor antagonist with a pA2 value of 8.85 in rabbit aorta. [] It demonstrates significant inhibitory effects on angiotensin II-induced pressor responses in rats and exhibits a good antihypertensive effect in sodium-depleted spontaneously hypertensive rats when administered orally. []

Relevance: Both 3,5-dihydro-5-(1-methylethylidene)-2-propyl-3-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-imidazol-4-one and 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one incorporate a 1H-tetrazol-5-yl moiety within their structures. This shared pharmacophore suggests a potential commonality in their biological targets or mechanisms of action, although their overall structures differ. []

Reference:5.

cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil)

Compound Description: Brifentanil is a 3-methyl-4-(N-phenyl amido)piperidine derivative exhibiting potent intravenous analgesic activity. [] Notably, it is 13,036 times more potent than morphine and 29 times more potent than fentanyl. [] It possesses a remarkably short duration of action, making it a suitable candidate for short surgical procedures requiring rapid recovery. []

Relevance: Brifentanil shares structural features with 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one, primarily the presence of a substituted piperidine ring. Both compounds also feature an aromatic moiety and a tetrazole ring, suggesting a potential for shared pharmacophoric elements and possibly overlapping biological targets. []

Reference:6.

(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate (Olmesartan Medoxomil)

Compound Description: Olmesartan medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension. [, , , , , , ] It acts by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure. []

Relevance: Olmesartan Medoxomil, like 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one, contains a 2H-tetrazol-5-yl moiety within its structure. This shared pharmacophore suggests that the two compounds may interact with similar biological targets or pathways, despite their differences in overall structure. [, , , , , , , ]

Reference:10. 11. 12. 14. 15. 17. 18. 19.

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl-1H-indole (L-741626)

Compound Description: L-741626 is a D2-preferring dopamine antagonist. [] In studies with squirrel monkeys, it has been shown to nonselectively reduce both cocaine- and food-maintained responding. [] It also attenuated cocaine-induced and sumanirole-induced reinstatement of extinguished cocaine seeking, suggesting a role for D2 receptors in cocaine's reinforcing effects. []

Relevance: While structurally distinct, L-741626 is grouped into the same category of dopamine antagonists as 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-2-methyl-4H-benzo[1,4]oxazine-3-one mesylate, a compound with shared structural features with 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one. [, ] The research surrounding L-741626 provides insight into the potential roles of dopamine receptors in the pharmacological profile of related compounds. []

Reference:20.

3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine (A438079)

Compound Description: A438079 is an antagonist of the purinergic P2X7 receptor. [] In studies involving mouse cerebellar astrocytes, it has been shown to block the sustained calcium influx and the subsequent necrotic cell death induced by the P2X7 receptor agonist BzATP. []

Relevance: A438079 is relevant as it highlights the use of tetrazole moieties in developing antagonists for specific biological targets. Both A438079 and 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one feature a tetrazole ring in their structures, suggesting that this moiety may play a role in their binding to specific receptors or enzymes. []

Reference:16.

1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene

Compound Description: 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene is a potent inhibitor of human glutaminyl cyclase (QC), with a Ki value of 295 ± 5 nM. [] It exhibits competitive inhibition of QC and its binding requires an unprotonated nitrogen atom. [] This compound exemplifies the use of imidazole derivatives in targeting metal-dependent transferases like QC. []

Relevance: This compound demonstrates the utilization of imidazole derivatives as enzyme inhibitors. While 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one does not contain an imidazole moiety, the research on 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene highlights the broader context of heterocyclic compound development for targeting specific biological activities. []

Reference:17.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A is a selective antagonist of the cannabinoid CB1 receptor. [, ] It has been shown to reverse the inhibitory effects of cannabinoid agonists on electrically evoked [3H]GABA efflux from rat cerebral cortex cell cultures. [] SR141716A's selectivity for the CB1 receptor over the CB2 receptor makes it a valuable tool for investigating the role of CB1 receptors in various physiological processes. []

Relevance: Although not directly structurally related, SR141716A is mentioned in a paper that also discusses WIN-55,212-2, which displays selectivity for the CB2 receptor. [] This paper highlights the importance of identifying compounds with selectivity for specific receptor subtypes, which is relevant when considering the potential pharmacological profile of 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one. []

Reference:21. 22.

(R)-(+)-methanone (WIN-55,212-2)

Compound Description: WIN-55,212-2 is a cannabinoid agonist displaying selectivity for the CB2 receptor over the CB1 receptor. [] It exhibits 6.75-fold higher affinity for CB2 receptors compared to CB1 receptors. [] This selectivity makes it a useful tool for studying the role of CB2 receptors in peripheral tissues and exploring their potential as therapeutic targets for various conditions. []

Relevance: WIN-55,212-2 highlights the possibility of achieving selectivity for specific receptor subtypes within the cannabinoid system. Although 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one is not a cannabinoid, the research surrounding WIN-55,212-2 emphasizes the importance of understanding receptor subtype selectivity in drug development. []

Reference:21.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: PG01037 is a dopamine antagonist with a preference for the D3 receptor subtype. [] Studies in squirrel monkeys revealed that PG01037 attenuated the discriminative stimulus effects of cocaine and the D3-preferring agonist PD128907. [] It also attenuated cocaine-induced reinstatement of drug seeking but did not affect cocaine self-administration or food-maintained responding. [] These findings suggest that D3 receptors play a role in the subjective effects of cocaine and reinstatement of drug seeking, but not in its primary reinforcing effects. []

Relevance: PG01037, like 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-2-methyl-4H-benzo[1,4]oxazine-3-one mesylate, targets dopamine receptors. [, ] This shared target class highlights the potential for 4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one to interact with dopamine receptors, although the specific subtype selectivity and functional effects remain to be determined. [, ]

Reference:20. 7.

Properties

Product Name

4-(4-fluorobenzyl)-3-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[3-(5-methyltetrazol-1-yl)propyl]-3-propan-2-yl-1,4-diazepan-5-one

Molecular Formula

C20H29FN6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H29FN6O/c1-15(2)19-14-25(10-4-11-27-16(3)22-23-24-27)12-9-20(28)26(19)13-17-5-7-18(21)8-6-17/h5-8,15,19H,4,9-14H2,1-3H3

InChI Key

GKUNHDSJTAYDHN-UHFFFAOYSA-N

SMILES

CC1=NN=NN1CCCN2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F

Canonical SMILES

CC1=NN=NN1CCCN2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.